Cyclopropylmethyl dodecanoate
Description
Cyclopropylmethyl dodecanoate is an ester derivative of dodecanoic acid (lauric acid) with a cyclopropylmethyl alcohol moiety. The cyclopropyl group introduces steric strain and unique electronic effects, which may influence physical, chemical, and biological behaviors compared to linear or less strained esters .
Properties
CAS No. |
51115-01-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
cyclopropylmethyl dodecanoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-16(17)18-14-15-12-13-15/h15H,2-14H2,1H3 |
InChI Key |
WAMGKEUWOWYYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Comparisons :
| Compound | Alcohol Moiety | Boiling Point (°C) | GC Retention Time (min) | Notable Spectral Fragments (m/z) |
|---|---|---|---|---|
| Methyl dodecanoate | Methyl | 267 | N/A | Base ion: m/z 74 (ester cleavage) |
| n-Pentyl dodecanoate | Linear C5 alcohol | ~300 (estimated) | 17.52 | m/z 70 (C5-alcohol fragment) |
| 3-Pentyl dodecanoate | Branched C5 alcohol | ~300 (estimated) | 16.95 | m/z 70 (branched C5 fragment) |
| Cyclopropylmethyl dodecanoate* | Cyclopropylmethyl | >300 (estimated) | Shorter than linear analogs (inferred) | m/z 70 (cyclopropane-related fragments possible) |
*Inferred properties based on structural analogs. The cyclopropyl group likely increases molecular rigidity and boiling point compared to methyl or linear esters. GC retention times for branched esters (e.g., 3-pentyl dodecanoate) are shorter than linear isomers due to reduced van der Waals interactions with the column . This compound may exhibit similar trends.
Stability in Complexation and Thermal Behavior
- Cyclodextrin Inclusion: Dodecanoate esters form inclusion complexes with cyclodextrins, with stability influenced by alkyl chain length and branching. For example, sodium dodecanoate exhibits temperature-dependent molar conductivity in cyclodextrin complexes due to changes in viscosity and ion mobility . This compound’s rigid structure may enhance binding affinity with cyclodextrins compared to linear esters.
- Thermal Conductivity: Like methyl dodecanoate, this compound is expected to show increased molar conductivity at higher temperatures, though steric effects may moderate this trend .
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